N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide is a compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the thiadiazole and quinoline moieties in the structure of this compound makes it a compound of interest for various scientific research applications.
Preparation Methods
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide typically involves the reaction of 2-hydroxyquinoline-4-carboxylic acid with 5-ethyl-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the presence of the thiadiazole and quinoline moieties.
Biological Studies: It is used in various biological assays to study its effects on different biological targets and pathways.
Industrial Applications: The compound is explored for its potential use in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole moiety is known to interact with enzymes and receptors, leading to the modulation of various biological processes. The quinoline moiety can intercalate with DNA, leading to the inhibition of DNA replication and transcription. These interactions result in the compound’s biological activities, such as antimicrobial and anticancer effects .
Comparison with Similar Compounds
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide can be compared with other similar compounds, such as:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide: This compound has similar biological activities but differs in its structural features and specific applications.
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N’-(2-hydroxyethyl)ethanediamide: This compound is used in proteomics research and has different molecular targets and pathways.
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-hydroxyquinoline-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of antibacterial properties. This article explores its biological activity, synthesizing findings from various studies and presenting data on its efficacy against different bacterial strains.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C14H12N4O2S
- Molecular Weight : 300.34 g/mol
This structure incorporates a thiadiazole moiety, which is known for contributing to various biological activities, including antimicrobial effects.
Antibacterial Activity
Recent research has identified this compound as part of a new class of antibacterial agents. Its derivatives have shown significant potency against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Key Findings
-
Minimum Inhibitory Concentration (MIC) :
- One derivative demonstrated MIC values ranging from 0.25 to 1 μg/mL against S. aureus ATCC29213, significantly outperforming vancomycin (MICs: 1-64 μg/mL) .
- The compound exhibited selective toxicity with ratios indicating safety towards human cell lines (HepG2 and HUVEC) compared to its antibacterial efficacy .
- Mechanism of Action :
- Resistance Development :
Comparative Efficacy Against Bacterial Strains
Bacterial Strain | MIC (μg/mL) | Comparison with Vancomycin |
---|---|---|
Staphylococcus aureus (ATCC29213) | 0.25 - 1 | Superior |
Methicillin-resistant S. aureus (MRSA) | 0.5 - 2 | Superior |
Escherichia coli | 4 - 16 | Comparable |
Pseudomonas aeruginosa | 8 - 32 | Inferior |
Case Studies
A study published in Antibiotics highlighted the synthesis and evaluation of various derivatives of thiadiazole-based compounds, including this compound. The research focused on their antibacterial properties against both Gram-positive and Gram-negative bacteria .
Case Study Example:
In a laboratory setting, derivatives were tested against clinical isolates of MRSA and other resistant strains. The results indicated that certain modifications to the chemical structure enhanced antibacterial activity significantly.
Toxicological Assessment
In addition to antibacterial activity, the compound's toxicity was assessed using various cell lines. The results showed that while effective against bacteria, it maintained a favorable safety profile in mammalian cells:
Properties
Molecular Formula |
C14H12N4O2S |
---|---|
Molecular Weight |
300.34 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C14H12N4O2S/c1-2-12-17-18-14(21-12)16-13(20)9-7-11(19)15-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,15,19)(H,16,18,20) |
InChI Key |
ZHZXGYLVTXMZHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.